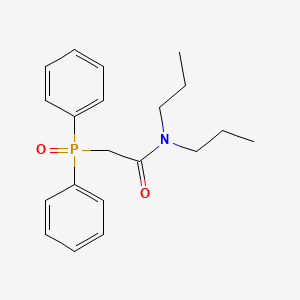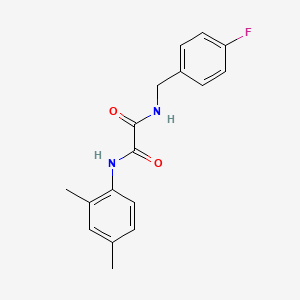![molecular formula C18H14FN5O B4693790 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4693790.png)
2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole
説明
2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H14FN5O and its molecular weight is 335.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole is 335.11823825 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antibacterial Activity
Compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, which are structurally related to the specified chemical, have been studied for their antimicrobial activity against bacteria, mold, and yeast. Specifically, derivatives of 2-methylbenzimidazole containing these heterocycles demonstrated significant antibacterial properties (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Additionally, research on 1,3,4-oxadiazole derivatives has shown promising antibacterial effects against various strains like E. coli and S. aureus (Zhang, Qiao, Xu, Zhang, Wang, Mao, & Yu, 2002).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds have been investigated for their antifungal and apoptotic activities, particularly against Candida species. Certain compounds in this category demonstrated potent effects against C. albicans and C. glabrata, with some showing apoptotic effects on these pathogens (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antioxidant Properties
Oxadiazole and triazole derivatives have also been studied for their antioxidant activities. Compounds containing these rings displayed notable scavenging activities, such as ABTS and DPPH scavenging, which are significant indicators of antioxidant capacity [(Menteşe, Ülker, & Kahveci, 2015)](https://consensus.app/papers/synthesis-study-αglucosidase-inhibitory-antimicrobial-menteşe/dad84a5e85cc5505bddeee70ee5464d1/?utm_source=chatgpt).
Catalytic and Synthetic Applications
Studies on 1,3,4-oxadiazole derivatives have shown their use as ligands in the preparation of palladium(II) complexes. These complexes have been identified as high-turnover-number catalysts for C-C cross-coupling reactions under green chemistry conditions (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Anticancer Activities
Compounds featuring 1,2,3-triazole and 1,3,4-oxadiazole rings have been synthesized and tested for anticancer activities. Some derivatives showed significant antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Almalki, Nazreen, Malebari, Ali, Elhenawy, Alghamdi, Ahmad, Alfaifi, Alsharif, & Alam, 2021).
Liquid Crystalline Properties
Research on 1,3,4-oxadiazole-based compounds has explored their liquid crystalline properties. For instance, certain derivatives displayed enantiotropic smectic A phase and nematic mesophase, which are important for the development of liquid crystal displays (Zhu, Yao, Han, Pang, & Meng, 2009).
Luminescent Materials
Derivatives of 1,3,4-oxadiazole have been utilized as acceptor portions in donor-acceptor fluorophores showing thermally activated delayed fluorescence (TADF), a property valuable in organic light-emitting diodes (OLEDs). Such compounds exhibit blue-shifted fluorescence and high external quantum efficiency, making them suitable for OLED applications (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been assessed for their ability to inhibit corrosion in metals, particularly in acidic environments. These compounds have demonstrated potential as corrosion inhibitors, which is crucial for protecting industrial machinery and infrastructure (Ammal, Prajila, & Joseph, 2018).
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-11-5-3-4-6-15(11)17-21-22-18(25-17)16-12(2)24(23-20-16)14-9-7-13(19)8-10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIFXFJZFNNQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=C(N(N=N3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4693707.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4693711.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(methylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4693717.png)
![ethyl 4-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4693741.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B4693766.png)
![1-acetyl-4-[4-(benzyloxy)phenyl]piperazine](/img/structure/B4693773.png)
![2-[(4-biphenylyloxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4693782.png)
![5-isopropyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4693786.png)
![5-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-2-methylbenzamide](/img/structure/B4693803.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4693817.png)

![N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4693824.png)
![4-[(2,6-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693831.png)